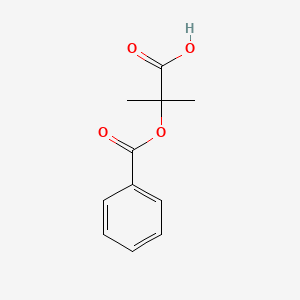

2-(Benzoyloxy)-2-methylpropanoic acid

Beschreibung

Significance of Benzoyloxy and Methylpropanoic Acid Moieties in Organic Synthesis

The structure of 2-(Benzoyloxy)-2-methylpropanoic acid incorporates two key functional groups: a benzoyloxy group and a methylpropanoic acid moiety. Each of these components imparts distinct chemical properties to the molecule.

The benzoyloxy group (-OCOC6H5) is a type of benzoate (B1203000) ester. In organic synthesis, benzoyl groups are often utilized as protecting groups for alcohols, as they are relatively stable under various reaction conditions but can be readily removed by hydrolysis in the presence of a dilute base. wikipedia.orglibretexts.org The benzoyl group's electronic properties, stemming from the phenyl ring, can also influence the reactivity of the parent molecule. wikipedia.org The source of the benzoyl group in many synthetic procedures is benzoyl chloride, which readily reacts with alcohols to form the corresponding esters. wikipedia.org

The methylpropanoic acid moiety, also known as isobutyric acid, is a branched-chain carboxylic acid. wikipedia.orgyoutube.com Carboxylic acids are known for their acidic nature and their ability to undergo a variety of transformations, including esterification, amidation, and reduction. msu.edu The presence of two methyl groups on the alpha-carbon in 2-methylpropanoic acid can introduce steric hindrance, which may influence the accessibility and reactivity of the carboxylic acid group. wikipedia.org This structural feature is common in various natural and synthetic compounds. wikipedia.orgfoodb.ca

Overview of Structurally Related Compounds in Academic Investigations

While specific research on this compound is limited, the study of structurally related compounds provides valuable insights into its potential reactivity and applications.

Compounds containing the benzoyloxy group are widespread. For instance, (-)-3-Benzoylthio-2-methyl-propanoic acid is an important intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of antihypertensive drugs. google.com Another related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated for its analgesic and anti-inflammatory properties. nih.gov These examples highlight the role of the benzoyloxy moiety in imparting biological activity to molecules.

Similarly, derivatives of 2-methylpropanoic acid are the subject of extensive research. For example, various 2-methyl-2'-phenylpropionic acid derivatives have been prepared and studied for their antihistamine activity. google.com The synthesis of these compounds often involves the modification of the 2-methylpropanoic acid backbone to introduce different functional groups and modulate the compound's properties. Additionally, compounds like 2-Fluoro-2-methylpropanoic acid are available for research purposes, indicating an interest in the effects of substituting the atoms on the 2-methylpropanoic acid structure. bldpharm.com

Research Trajectories for Novel Carboxylic Acid Derivatives

The development of novel carboxylic acid derivatives is a dynamic area of chemical research. A significant trend is the focus on green chemistry principles, aiming to create more sustainable and environmentally friendly synthetic processes. patsnap.com This includes the use of renewable feedstocks and the development of catalytic methods that minimize waste. patsnap.com

Another key research direction is the application of carboxylic acid derivatives in materials science. For example, they are used as monomers for the synthesis of biodegradable polymers and as components in the development of advanced drug delivery systems. patsnap.com

In the realm of synthetic methodology, metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids. acs.org This technique allows for the conversion of readily available carboxylic acids into a wide range of other functional groups under mild reaction conditions. acs.org Research is also focused on the dearomatization reactions of aryl-substituted ethers and acids, which can lead to the formation of complex three-dimensional structures from simple aromatic precursors. acs.org These cutting-edge synthetic strategies are expanding the toolkit available to organic chemists for the construction of novel and complex molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzoyloxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWKCHAQEYLCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553187 | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58570-00-6 | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58570-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Benzoyloxy 2 Methylpropanoic Acid and Its Analogues

Direct Synthesis Strategies

The direct synthesis of 2-(benzoyloxy)-2-methylpropanoic acid can be achieved through the esterification of 2-hydroxy-2-methylpropanoic acid with benzoyl chloride. This method involves the reaction of the hydroxyl group of the propanoic acid derivative with the acyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. Another approach is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk While effective for many esters, this method is an equilibrium process and may require a large excess of one reactant or removal of water to achieve high yields. masterorganicchemistry.comnih.gov

The choice of solvent and base is crucial for optimizing the reaction. For instance, in related syntheses, cesium carbonate in acetonitrile (B52724) has been shown to be effective. researchgate.net The direct esterification approach is fundamental in organic synthesis for its straightforward nature in creating ester linkages.

Precursor-Mediated Synthetic Pathways

Derivatization from Bis-MPA Analogues for Polymer Synthesis

A significant precursor for analogues of this compound is 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA). chemicalbook.comrsc.orgsigmaaldrich.com This versatile AB2 monomer, containing one carboxylic acid group and two hydroxyl groups, is a cornerstone in the synthesis of hyperbranched polymers and dendrimers. chemicalbook.comrsc.orgacs.orgacs.org These dendritic architectures, built from bis-MPA, are biocompatible and biodegradable, making them attractive for biomedical applications. rsc.orgproquest.com

The synthesis of dendrimers from bis-MPA often involves a divergent, layer-by-layer growth approach. acs.orgnih.gov This includes iterative steps of esterification to build the dendritic structure and subsequent functionalization of the peripheral hydroxyl groups. rsc.orgnih.gov For example, the hydroxyl groups can be esterified to introduce various functionalities, leading to the formation of complex polyester (B1180765) dendrimers. acs.org The resulting polymers have found use as drug delivery systems for anticancer agents. sigmaaldrich.com

| Generation | Number of Peripheral Hydroxyl Groups | Synthetic Approach | Reference |

|---|---|---|---|

| G1-G3 | Up to 24 | Divergent growth, esterification, and thiol-ene click reactions | nih.gov |

| G4 | 48 | Tridendron synthesis | sigmaaldrich.com |

| G6 | 192 | Fluoride-promoted esterification | rsc.org |

Utilization of Hanessian-Hullar Ring Opening Procedures in Complex Intermediate Formation

The Hanessian-Hullar reaction provides a method for the oxidative ring-opening of benzylidene acetals of 1,3-diols using N-bromosuccinimide (NBS), which results in the formation of bromopropyl benzoates. synarchive.comchem-station.com This reaction, proceeding through either a radical or ionic pathway, is a valuable tool for accessing deoxy sugars and other complex intermediates. nih.gov The regioselectivity of the ring opening can be influenced by the protecting groups present in the molecule. northumbria.ac.uk

In the context of carbohydrate chemistry, this reaction allows for the selective introduction of a bromo group and a benzoate (B1203000) ester. nih.gov For instance, the reaction on 4,6-O-benzylidene protected galactopyranosides initially yields a 6-bromo-6-deoxy product. nih.gov This intermediate can then undergo further transformations, highlighting the utility of the Hanessian-Hullar reaction in the multi-step synthesis of complex molecules. researchgate.net The mechanism involves an initial hydrogen atom abstraction to form a benzylidene radical, which then undergoes fragmentation. nih.gov

Asymmetric Synthesis and Chiral Control in Related Propanoic Acid Systems

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.goveurekalert.org For propanoic acid derivatives, several asymmetric strategies have been developed to control stereochemistry. nih.govscilit.comrsc.org

One common approach involves the use of chiral auxiliaries, such as chiral oxazolidinones, to direct diastereoselective alkylation. nih.govscilit.com Another powerful method is asymmetric hydrogenation using chiral catalysts, like those based on rhodium or ruthenium, to introduce chirality at a specific center. nih.gov For example, the synthesis of (S)-ibuprofen and (S)-ketoprofen has been achieved with high enantiomeric excess using Sharpless epoxidation followed by catalytic hydrogenolysis. researchgate.net

Enzymatic kinetic resolution is also a valuable technique. Esterases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired (S)- or (R)-acid. frontiersin.org Protein engineering of these enzymes can further enhance their enantioselectivity. frontiersin.org

| Method | Key Reagent/Catalyst | Example Application | Reference |

|---|---|---|---|

| Diastereoselective Alkylation | Chiral oxazolidinone | Synthesis of 2-substituted-3-aminocarbonyl propionic acid | nih.gov |

| Sharpless Epoxidation/Hydrogenolysis | Sharpless catalyst | Synthesis of (S)-ibuprofen and (S)-ketoprofen | researchgate.net |

| Enzymatic Kinetic Resolution | Esterase (e.g., Est924) | Production of (S)-ketoprofen and (S)-naproxen | frontiersin.org |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Synthesis of chiral α-amino acids | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing byproducts and reaction time. acs.orgbeilstein-journals.org For esterification reactions, key parameters to consider include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. acs.orgacs.org

In Fischer esterification, using a large excess of the alcohol can significantly shift the equilibrium towards the product, leading to higher yields. masterorganicchemistry.com The choice of catalyst is also crucial; while strong Brønsted acids like sulfuric acid are common, Lewis acids and heterogeneous catalysts like fly ash are also effective. nih.govacs.org For instance, a study on the esterification of various carboxylic acids and alcohols found that fly ash containing mixed metal oxides could achieve high conversion rates. acs.org

The reaction temperature and time must also be carefully controlled. scielo.br While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. scielo.br Therefore, a systematic study of these parameters is often necessary to identify the optimal conditions for a specific synthesis. researchgate.netscielo.brresearchgate.net

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

For industrial-scale synthesis, the scalability of each step is a major consideration. acs.org A route that is efficient on a lab scale may not be practical for large-scale production due to factors like the use of expensive or hazardous reagents, or difficult purification procedures. acs.orgbeilstein-journals.org For example, a convergent synthesis, where different fragments of the molecule are prepared separately and then joined together late in the sequence, is often more efficient for large-scale production than a linear synthesis. rsc.org

Metrics such as the E-factor (environmental factor), which measures the amount of waste generated per kilogram of product, can be used to quantitatively compare the greenness and sustainability of different synthetic routes. rsc.org Ultimately, the choice of the optimal synthetic route involves a complex evaluation of scientific, economic, and strategic factors. acs.org

Mechanistic Investigations of Reactions Involving 2 Benzoyloxy 2 Methylpropanoic Acid

Polymerization Mechanisms of Related Benzoyl-Protected Bis-MPA Derivativesnsf.govfigshare.comacs.org

The synthesis of a linear polyester (B1180765) equivalent to the commercially significant bis-MPA (2,2-bis(hydroxymethyl)propionic acid) dendrimers and hyperbranched polymers is crucial for comparative studies of their behavior. nsf.govfigshare.com Research has led to the synthesis of a linear, benzoyl-protected bis-MPA homopolyester, specifically poly(3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid) (PBBM). nsf.gov This novel polyester is derived from a brominated derivative of 2-(benzoyloxy)-2-methylpropanoic acid and provides a platform for investigating polymerization mechanisms. nsf.gov

Chain-Addition Polymerization Kinetics and Dispersity Controlnsf.govfigshare.comresearchgate.net

The polymerization of the brominated bis-MPA derivative, 3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid (BBM), is efficiently achieved using potassium carbonate (K2CO3) in various solvents. nsf.gov Analysis of the resulting polymer using Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) revealed unexpectedly narrow dispersity (Đ) values of less than 1.2. nsf.gov

Dispersity is a measure of the uniformity of molecular weights in a polymer sample, with a value of 1.0 representing a completely monodisperse polymer. The low dispersity observed is characteristic of a chain-growth polymerization mechanism, where monomers add sequentially to a growing chain. nsf.govwikipedia.org This controlled process allows for the synthesis of polymers with well-defined molecular weights and narrow distributions. rsc.org The polymerization kinetics suggest a chain-addition process, possibly proceeding through a ring-opening mechanism involving a propiolactone intermediate, rather than a random step-wise reaction. nsf.gov

| Parameter | Details |

|---|---|

| Monomer | 3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid (BBM) |

| Initiation/Catalyst | Potassium Carbonate (K₂CO₃) |

| Mechanism Type | Chain-Addition |

| Observed Dispersity (Đ) | <1.2 |

| Analytical Methods | GPC, MALDI-ToF MS |

Step-Growth Polymerization Hypothesis and Experimental Validationnsf.gov

Initially, the polymerization of the BBM monomer was hypothesized to occur via a self-initiated, step-growth condensation mechanism. nsf.gov In this proposed pathway, the deprotonation of the carboxylic acid would form a carboxylate, which would then act as a nucleophile, attacking the brominated carbon of another monomer molecule. nsf.gov Step-growth polymerizations involve random reactions between functional groups of monomers, oligomers, and polymers, which typically results in a broad molecular weight distribution with a dispersity value approaching 2.0. nsf.govwikipedia.org

Ester Cleavage Mechanisms in the Context of Molecular Transformationyoutube.comlibretexts.org

The benzoyl ester group in this compound and its derivatives serves as a protecting group that can be removed or cleaved to unmask a hydroxyl or carboxylic acid functionality. Understanding the mechanisms of this cleavage is vital for the controlled chemical transformation of these molecules.

Tandem Mass Spectrometry for Elucidating Ester Bond Cleavage Patternsyoutube.com

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. researchgate.net For benzoyl esters, characteristic fragmentation patterns emerge upon ionization. libretexts.orgyoutube.com Common cleavage events include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. Cleavage of the acyl-oxygen bond is a primary fragmentation pathway. libretexts.org

McLafferty Rearrangement: A hydrogen atom transfer from a gamma-carbon to the carbonyl oxygen, followed by cleavage of the beta-carbon bond, is common in esters with longer alkyl chains. youtube.comyoutube.com

Formation of the Benzoyl Cation: A very common and abundant fragment in the mass spectra of benzoyl esters is the benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. youtube.com This stable ion provides a clear diagnostic peak.

These fragmentation patterns allow researchers to confirm the presence of the benzoyl ester moiety and to study its cleavage under different conditions. researchgate.netyoutube.com

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₆H₅CO]⁺ | 105 | Benzoyl cation, often the base peak. |

| [C₆H₅]⁺ | 77 | Phenyl cation, from loss of CO from the benzoyl cation. |

Nonhydrolytic Deprotection Studies and Selectivity Considerationslibretexts.org

While ester cleavage can be achieved through acid- or base-catalyzed hydrolysis, these conditions may not be suitable for complex molecules with other sensitive functional groups. libretexts.orgresearchgate.net Therefore, nonhydrolytic methods for deprotection are of significant interest. These methods offer greater selectivity, allowing for the removal of the benzoyl group without affecting other parts of the molecule. researchgate.netdal.ca

Several nonhydrolytic strategies have been developed:

Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the ester oxygen, facilitating cleavage. For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl (B1604629) esters in the presence of other sensitive groups like benzyl ethers, amines, and amides. dal.ca

Catalytic Hydrogenolysis: This is a common method for removing benzyl-type protecting groups. It involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). commonorganicchemistry.com A user-friendly alternative involves the in situ generation of hydrogen from a reagent like sodium borohydride (B1222165) (NaBH₄) in the presence of Pd/C. researchgate.net

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers and can be applied to related esters. organic-chemistry.org

| Reagent | Mechanism Type | Selectivity Notes | Reference |

|---|---|---|---|

| SnCl₄ | Lewis Acid Catalysis | Selective for benzyl esters over benzyl ethers, amines, and amides. | dal.ca |

| H₂/Pd-C | Catalytic Hydrogenolysis | May also reduce other functional groups like alkenes and alkynes. | commonorganicchemistry.com |

| NaBH₄/Pd-C | Catalytic Transfer Hydrogenolysis | Milder conditions, avoids handling H₂ gas. | researchgate.net |

| DDQ | Oxidation | Useful for p-methoxybenzyl groups; can be applied to benzyl groups. | organic-chemistry.org |

Intramolecular Transesterification Pathways in Related Metabolic Processesresearchgate.net

Intramolecular transesterification is a reaction in which an alcohol functional group within a molecule attacks an ester group in the same molecule. masterorganicchemistry.com This process results in the formation of a cyclic ester, known as a lactone, and the release of the ester's original alcohol component. masterorganicchemistry.com The reaction can be catalyzed by either acid or base. masterorganicchemistry.com

In the context of molecules structurally related to this compound, particularly those that also contain a free hydroxyl group, intramolecular transesterification is a plausible transformation pathway. For example, if the benzoyl group were protecting a diol or polyol structure, a free hydroxyl group could potentially attack the benzoyl ester carbonyl. This would lead to the formation of a lactone and the release of benzoic acid. The favorability of this reaction depends on the chain length between the reacting groups, with the formation of five- or six-membered lactone rings being particularly common. The proposed formation of a propiolactone intermediate during the polymerization of a bis-MPA derivative is an example of this fundamental reactivity. nsf.gov While specific metabolic pathways involving this exact reaction for the title compound are not detailed, the chemical principle remains a key consideration for the stability and potential transformations of related polyfunctional molecules in various chemical and biological environments. masterorganicchemistry.com

Radical Reaction Pathways of Benzoyloxy Species

The study of radical reaction pathways is crucial to understanding the behavior of chemical initiators. In the context of this compound, the generation and subsequent reactions of the benzoyloxy radical are of primary interest. This species is a key intermediate that can dictate the course of various chemical transformations, including polymerization processes.

Upon cleavage of the peroxide linkage in a precursor molecule, the benzoyloxy radical is formed. This radical species can then participate in several competing reaction pathways. The specific pathway taken is influenced by factors such as the reaction temperature, the nature of the surrounding solvent, and the presence of other reactive species.

One of the principal reactions of the benzoyloxy radical is its addition to a monomer unit, thereby initiating a polymer chain. This is a fundamental step in many industrial polymerization processes. The efficiency of this initiation step is dependent on the reactivity of the monomer towards the benzoyloxy radical.

Alternatively, the benzoyloxy radical can undergo decarboxylation, a process where it loses a molecule of carbon dioxide to form a phenyl radical. This phenyl radical is also capable of initiating polymerization. The extent of decarboxylation is a critical parameter, as it determines the nature of the initiating radical species and, consequently, the structure of the end-groups in the resulting polymer.

The relative rates of these competing pathways—addition to a monomer versus decarboxylation—are a subject of detailed kinetic studies. The table below summarizes the general reactions involving the benzoyloxy radical.

| Reaction Pathway | Description | Products |

| Addition to Monomer | The benzoyloxy radical adds across the double bond of a monomer molecule. | A new radical species that is the first unit of a polymer chain. |

| Decarboxylation | The benzoyloxy radical loses a molecule of carbon dioxide. | A phenyl radical and carbon dioxide. |

| Hydrogen Abstraction | The benzoyloxy radical abstracts a hydrogen atom from a solvent or other molecule. | Benzoic acid and a new radical. |

It is important to note that the specific reaction kinetics and the predominance of one pathway over another are highly dependent on the experimental conditions. For instance, higher temperatures generally favor the decarboxylation pathway due to the increased vibrational energy of the radical.

Advanced Spectroscopic and Chromatographic Characterization in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy for 2-(Benzoyloxy)-2-methylpropanoic acid allows for the unambiguous assignment of all protons in the molecule based on their distinct chemical environments, integration values, and spin-spin coupling patterns. The molecule possesses several non-equivalent protons: those on the aromatic ring of the benzoyl group, the two methyl groups, and the carboxylic acid proton.

The aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The protons ortho to the carbonyl group are the most deshielded. The two methyl groups are chemically equivalent and are attached to a quaternary carbon, resulting in a single, unsplit signal (a singlet). This peak appears further upfield. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very low field (δ > 10 ppm). The integrated area under each peak corresponds to the number of protons it represents (e.g., a 6:5:1 ratio for the methyl, aromatic, and acid protons, respectively). docbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Users can filter and sort the data based on chemical shift, multiplicity, and proton assignment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~11-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.1 | Multiplet (d) | 2H | Aromatic (ortho-protons of benzoyl group) |

| ~7.6 | Multiplet (t) | 1H | Aromatic (para-proton of benzoyl group) |

| ~7.5 | Multiplet (t) | 2H | Aromatic (meta-protons of benzoyl group) |

| ~1.7 | Singlet | 6H | Methyl groups (-C(CH₃)₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

While direct analysis of a small molecule like this compound is typically done using other ionization methods (like Electrospray Ionization), MALDI-ToF MS is particularly relevant in the context of its use as a polymerization initiator. nih.gov When used to initiate polymerization, the resulting polymer chains will contain fragments of the initiator at their ends. MALDI-ToF MS is a powerful technique for the characterization of these synthetic polymers. It can accurately determine the molecular weight distribution of the polymer, revealing the masses of individual polymer chains. This information is crucial for confirming that the polymerization was successfully initiated by the intended compound and for assessing the degree of polymerization.

Tandem mass spectrometry (MS/MS) is an advanced technique used to obtain detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov For this compound (MW: 208.23 g/mol ), an initial mass scan would identify the molecular ion, [M+H]⁺ at m/z 209 or [M-H]⁻ at m/z 207.

In an MS/MS experiment, this precursor ion is isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. This is crucial for differentiating it from isomers and confirming the connectivity of its atoms. For instance, the fragmentation of the positive ion could yield characteristic product ions corresponding to the loss of the carboxylic acid group or cleavage at the ester bond. miamioh.edulibretexts.org This detailed fragmentation data provides high confidence in the structural assignment.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺ at m/z 209)

Users can explore the likely fragmentation pathways of the parent molecule.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 209 | 163 | 46 | [M+H - HCOOH]⁺ |

| 209 | 105 | 104 | Benzoyl cation [C₆H₅CO]⁺ |

| 163 | 105 | 58 | [M+H - HCOOH - C₄H₆]⁺ |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is fundamental to chemical analysis, enabling the separation of compounds from a mixture, which is essential for purity assessment and the characterization of complex materials like polymers. fiveable.mesepscience.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight and molecular weight distribution of polymers. sepscience.com Since this compound can function as an initiator in controlled radical polymerization processes, GPC is essential for characterizing the resulting polymers.

GPC separates polymer molecules based on their hydrodynamic volume in solution. atslab.com Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown sample can be determined. researchgate.net The key parameters obtained from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). fiveable.mesepscience.com The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very uniform (monodisperse) polymer, which is often a key goal in controlled polymerization. Therefore, GPC is vital for assessing the effectiveness of this compound as a polymerization initiator. sepscience.comnih.gov

Interactive Data Table: Example GPC Data for a Polymer Synthesized Using this compound as an Initiator

This table illustrates typical data obtained from GPC analysis to characterize a polymer sample.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Polymer A | 15,200 | 17,500 | 1.15 |

| Polymer B | 28,600 | 34,300 | 1.20 |

| Polymer C | 14,900 | 19,100 | 1.28 |

Thermal Analysis for Polymer Stability and Transitions

Thermal analysis techniques are crucial for determining the operational temperature limits and processing conditions for polymeric materials. By subjecting a polymer to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its stability and phase behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of polymers derived from this compound. The analysis reveals the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.

For instance, the thermal degradation of poly(methyl methacrylate) (PMMA), a polymer that can be synthesized via controlled radical polymerization, has been extensively studied. TGA scans show that the thermal stability is influenced by the polymer's end groups, which are determined by the initiator and termination pathways. Typically, PMMA undergoes thermal degradation through mechanisms like chain-end initiation or random chain scission, leading to the near-complete unzipping of the polymer chain into its monomer, methyl methacrylate (B99206) (MMA). mdpi.com TGA thermograms for PMMA often show a significant weight loss beginning at temperatures well above 200°C. For example, one study noted a two-stage decomposition process starting around 224°C and 320°C, respectively. nih.gov Another investigation observed the main decomposition event occurring between 320°C and 400°C, with a maximum rate of degradation between 362°C and 368°C. mdpi.com Similarly, poly(2-oxazoline)s, another class of polymers, have shown thermal stability up to temperatures of 250°C to 300°C. mdpi.com The specific end-group functionality introduced by the this compound initiator would directly impact these degradation profiles.

Table 1: Representative TGA Data for Various Polymer Systems Note: This table presents general data for polymer classes to illustrate typical TGA findings. Specific values for polymers initiated with this compound depend on the exact polymer structure and molecular weight.

| Polymer Class | Onset of Decomposition (Tonset) | Temperature of Max. Decomposition Rate (Tmax) |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~220-320 °C mdpi.comnih.gov | ~360-400 °C mdpi.comresearchgate.net |

| Poly(2-oxazoline)s | ~250-300 °C mdpi.com | >300 °C mdpi.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, DSC is instrumental in identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). ut.ac.irmdpi.com

The glass transition temperature is a critical parameter, marking the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov This transition is characteristic of amorphous polymers or the amorphous regions within semi-crystalline polymers. For example, the Tg for PMMA is consistently reported around 102-125°C. nih.govnih.gov In block copolymers, distinct Tg values can be observed for each block, indicating microphase separation. A block copolymer of PMMA and poly(isobutyl vinyl ether) (PIBVE), for instance, showed two glass transitions at 103°C (for the PMMA block) and -20°C (for the PIBVE block). nih.gov For poly(2-oxazoline)s, the Tg is highly dependent on the side-chain structure, with reported values ranging from -1°C to 54°C. mdpi.com The presence of the initiator fragment at the polymer chain end can subtly influence chain mobility and thus the measured Tg.

Table 2: Representative Glass Transition Temperatures (Tg) for Various Polymer Systems Note: This table presents general data for polymer classes. The specific Tg of a polymer initiated with this compound will be influenced by its molecular weight and architecture.

| Polymer/Block | Typical Tg (°C) |

|---|---|

| Poly(methyl methacrylate) (PMMA) | 102 - 125 nih.govnih.gov |

| Poly(isobutyl vinyl ether) (PIBVE) | -20 nih.gov |

| Poly(2-ethyl-2-oxazoline) (PEtOx) | 54 mdpi.com |

| Poly(2-n-propyl-2-oxazoline) (PnPropOx) | 35 mdpi.com |

Complementary Analytical Methods (e.g., Viscometry, Multi-Angle Light Scattering)

While thermal analysis probes the bulk properties of polymers, complementary techniques are required to characterize their behavior in solution, which is critical for understanding their hydrodynamic properties and for applications involving polymer solutions.

Viscometry and Multi-Angle Light Scattering (MALS), often coupled with a separation technique like Size-Exclusion Chromatography (SEC), are indispensable for determining the molar mass, size, and conformation of polymers in solution.

SEC-MALS is an absolute method for determining the weight-average molar mass (Mw) without the need for column calibration with polymer standards. rsc.org The MALS detector measures the intensity of light scattered by the polymer molecules at various angles. This intensity is directly proportional to the product of the molar mass and the concentration of the polymer. wyatt.com By analyzing the angular dependence of the scattered light, the root-mean-square (rms) radius, also known as the radius of gyration (Rg), can also be determined for molecules larger than 10-15 nm. mdpi.com

This technique is particularly powerful for characterizing the success of a controlled polymerization initiated by this compound, as it provides not only the average molar mass but also the molar mass distribution, or dispersity (Đ = Mw/Mn). A narrow dispersity (Đ close to 1.0) is a hallmark of a well-controlled polymerization process. For example, a SEC-MALS analysis of a polydisperse polymer might yield a Mw of 153 kg/mol with a dispersity of 2.22. rsc.org

Viscometry provides information on the intrinsic viscosity of a polymer solution, which is related to the hydrodynamic volume of the polymer coils. When combined with SEC-MALS, an online viscometer allows for the determination of the Mark-Houwink-Sakurada parameters, which describe the relationship between molar mass and intrinsic viscosity, offering insights into the polymer's conformation in a specific solvent. wyatt.com

Table 3: Information Derived from Complementary Analytical Methods

| Analytical Technique | Key Parameters Determined | Significance |

|---|---|---|

| SEC-MALS | Absolute Weight-Average Molar Mass (Mw) rsc.org | Accurate determination of polymer size, independent of elution time. |

| Molar Mass Distribution (Dispersity, Đ) rsc.org | Indicates the degree of control in the polymerization process. | |

| Radius of Gyration (Rg) mdpi.com | Provides information on molecular size and conformation. | |

| Viscometry | Intrinsic Viscosity ([η]) wyatt.com | Relates to the hydrodynamic volume and conformation of the polymer in solution. |

| Mark-Houwink Parameters (K, a) wyatt.com | Describes the polymer-solvent interaction and chain stiffness. |

Derivatives, Analogues, and Macromolecular Architectures

Synthesis and Characterization of Linear Polyester (B1180765) Analogues of Bis-MPA

The synthesis of linear polyester analogues of the widely used branched bis-MPA polymers has been a significant area of research, driven by the need to understand the influence of polymer architecture on material properties. While dendritic and hyperbranched polymers from bis-MPA have been commercially available for some time, the creation of their linear counterparts proved synthetically challenging. benthamdirect.comscientificlabs.co.uk

Recently, the first successful synthesis of a linear, chain-growth homopolyester based on bis-MPA was reported. researchgate.net This was achieved through the polymerization of a specialized monomer, 3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid. mdpi.com The polymerization, a chain-addition reaction often employing potassium carbonate, can be conducted in various solvents and is noted for producing polymers with low dispersity values, typically below 1.2. researchgate.netmdpi.com

Another synthetic route to a linear bis-MPA monomer involves a three-step process:

Acid-catalyzed esterification of bis-MPA to its ethyl ester.

Selective mono-benzylation of one hydroxyl group, mediated by silver(I) oxide.

Cleavage of the ester with a base to yield the monobenzyl ether of bis-MPA, which can then be polymerized. researchgate.net

Characterization of these linear polyesters is crucial for confirming their structure and purity. A suite of analytical techniques is employed for this purpose, including:

Gel Permeation Chromatography (GPC): Used to determine molecular weight and dispersity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the absence of branching. benthamdirect.comscientificlabs.co.uk

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the polymers. mdpi.com

Mass Spectrometry (MALDI-TOF MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry helps in determining the exact molecular weight of the polymer chains. mdpi.com

The development of these linear analogues is vital for fundamental studies comparing how polymer architecture—linear versus branched—affects physical and chemical properties. researchgate.net

Comparative Studies of Dendrimeric, Hyperbranched, and Linear Architectures

The bis-MPA platform is unique in that it has been successfully used to create three distinct polymer architectures: perfectly branched dendrimers, less uniform hyperbranched polymers, and most recently, linear analogues. mdpi.commdpi.com This allows for direct comparative studies on the effect of branching.

Dendrimers are synthesized in a stepwise, generational approach, resulting in monodisperse structures with a degree of branching (DB) of exactly 1.0, meaning there are no linear units within the structure. benthamdirect.comscientificlabs.co.ukmdpi.comHyperbranched polymers are produced in a one-pot synthesis, leading to a polydisperse product with an irregular structure containing both dendritic and linear units. researchgate.netLinear polymers , by definition, have a DB of 0.0. benthamdirect.comscientificlabs.co.uk

Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for distinguishing these architectures. nih.gov Each architecture exhibits a unique fragmentation pattern:

Linear Polymers: Undergo multiple, random cleavages along the polymer backbone, resulting in a variety of fragment ion distributions. benthamdirect.comnih.gov

Hyperbranched Polymers: Tend to dissociate preferentially at the branching points. However, the presence of various isomers for each oligomer size also leads to several fragment distributions. benthamdirect.comnih.gov

Dendrimers: Display a distinct fragmentation pattern characterized by key fragment ions of high molecular weight, which serves as a clear signature for their perfectly branched structure. benthamdirect.comnih.gov

These comparative studies, enabled by the synthesis of all three architectural types from the same bis-MPA monomer, are fundamental to understanding structure-property relationships in this important class of polyesters. researchgate.netmdpi.com

| Feature | Dendrimer | Hyperbranched Polymer | Linear Polymer |

| Synthesis | Multi-step, divergent/convergent | One-pot polycondensation | Chain-growth polymerization |

| Structural Perfection | Perfect, highly ordered | Irregular, contains defects | No branching |

| Dispersity (Đ) | Monodisperse (Đ ≈ 1.0) mdpi.com | Polydisperse (Đ > 1.5) mdpi.com | Low dispersity (Đ < 1.2) researchgate.netmdpi.com |

| Degree of Branching (DB) | DB = 1.0 benthamdirect.comscientificlabs.co.uk | 0 < DB < 1.0 | DB = 0.0 benthamdirect.comscientificlabs.co.uk |

| MS/MS Fragmentation | Unique high MW fragments nih.gov | Preferential cleavage at branch points nih.gov | Random backbone cleavage nih.gov |

Prodrug Design Incorporating the 2-(Benzoyloxy)-2-methylpropanoic Acid Moiety

The biocompatible and biodegradable nature of polyesters derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) makes them highly attractive scaffolds for prodrug design and drug delivery systems. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug within the body. By incorporating a drug into a bis-MPA based macromolecule, its solubility, stability, and pharmacokinetic profile can be significantly improved. mdpi.com

Bis-MPA based dendrimers have been extensively explored as nanocarriers for potent anticancer drugs. scientificlabs.co.uk Their well-defined structure features a large number of terminal hydroxyl groups that can be used for drug conjugation or functionalization to tune their properties. xula.edu

Key findings from research in this area include:

Doxorubicin (B1662922) Delivery: A study evaluated fourth and fifth-generation bis-MPA dendrimers for the delivery of the chemotherapy drug doxorubicin (DOX). It was found that partially aminating the dendrimer surface increased drug loading capacity, while the original hydroxyl-terminated dendrimers provided a more sustained release of the drug. nih.gov Molecular modeling suggested that the drug molecules attach to the surface of the dendrimer rather than being encapsulated within its core. nih.gov

Gene Delivery: Cationic dendrimers derived from bis-MPA are studied as non-viral vectors for gene therapy. Their polyester backbone is considered advantageous due to its potential degradability in vivo, which can reduce toxicity compared to other dendrimer types like poly(amidoamine) (PAMAM). mdpi.comnih.gov

Improved Solubility: For drug delivery applications, the low water solubility of some bis-MPA dendrimers can be a challenge. This has been addressed by conjugating them with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create amphiphilic, self-assembling systems. xula.edu

These studies demonstrate that the macromolecular architectures built from the bis-MPA core, a direct precursor to this compound, serve as a versatile and tunable platform for advanced prodrug and drug delivery strategies. nih.gov

Exploration of Related Propanoic Acid Derivatives in Medicinal Chemistry

The propanoic acid moiety is a key structural feature in a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This family of "profens," which includes well-known drugs like ibuprofen (B1674241) and ketoprofen, are technically aryl propionic acid derivatives. xula.edunih.gov

The mechanism of action for these NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov Research has shown that two isoforms of this enzyme exist, COX-1 and COX-2. While most profens are marketed as racemic mixtures, it is typically the (S)-enantiomer that possesses the inhibitory activity against the COX isoenzymes. nih.govnih.gov

The aryl propionic acid scaffold has proven to be a versatile template for medicinal chemists. Beyond its well-established anti-inflammatory and analgesic effects, derivatives have been explored for a range of other pharmacological activities, including:

Antibacterial xula.edu

Anticonvulsant xula.edu

Anticancer nih.gov

While this compound itself is not an aryl propionic acid, the exploration of this related class of compounds underscores the broad utility of the propanoic acid functional group in the design of biologically active molecules. Furthermore, the polyesters based on the closely related bis-MPA are noted for being biocompatible and biodegradable, properties of high value in medicinal applications. mdpi.com

Functionalization of Related Azetidin-2-ones with Benzoyloxy Substituents

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibiotic chemistry, forming the structural core of penicillins, cephalosporins, and carbapenems. nih.govwikipedia.org Their biological activity stems from the ability to inhibit bacterial cell wall synthesis. youtube.com The functionalization of the β-lactam ring at various positions is a key strategy for modifying the activity, stability, and spectrum of these antibiotics.

The synthesis of a 3-benzoyloxy-azetidin-2-one is not commonly reported directly, but can be logically achieved through the functionalization of a key intermediate: a 3-hydroxy-azetidin-2-one. The synthesis of this intermediate is well-established. A common method is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.com Specifically, using acetoxyketene (generated in situ from acetoxyacetyl chloride) in the reaction yields a 3-acetoxy-azetidin-2-one. researchgate.netmdpi.com The acetoxy group, an ester, can then be selectively hydrolyzed to provide the crucial 3-hydroxy-azetidin-2-one precursor. mdpi.com

Once the 3-hydroxy-azetidin-2-one is obtained, the hydroxyl group can be further functionalized. To obtain the target 3-benzoyloxy substituent, a standard esterification reaction would be employed. This typically involves reacting the 3-hydroxy-β-lactam with a benzoylating agent such as benzoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

This two-step process—synthesis of the 3-hydroxy intermediate followed by benzoylation—represents a viable and chemically sound pathway for accessing 3-benzoyloxy functionalized β-lactams, enabling the exploration of their potential biological activities.

Structure Activity Relationship Sar and Biological Interface Studies

Correlating Structural Modifications with Biological Response in Related Compounds

Structure-Activity Relationship (SAR) studies on analogues of 2-(Benzoyloxy)-2-methylpropanoic acid reveal critical insights into the chemical features that govern their biological effects. For phenoxy carboxylic acids, modifications to the acyl and phenoxy moieties, as well as the carboxylic acid group, significantly influence their activity.

In a series of alcoyl- and benzoyl-phenoxy-carboxylic acids studied for antilipidemic activity, the introduction of a p-chlorobenzoyl group into the phenoxy-isobutyric acid structure markedly enhanced its effectiveness. nih.gov Conversely, moving the chlorine to a meta position or adding a second chlorine atom abolished the activity, highlighting the importance of substituent placement on the benzoyl ring. nih.gov For phenolic acids, which share the carboxylic acid feature, the nature of the group connecting the phenyl ring and the carboxyl group affects antioxidant activity. The electron-donating ability of these linking groups generally follows the order: -CH₂COOH > -CH=CHCOOH > -COOH, which often correlates with higher antioxidant potential. nih.govresearchgate.net

The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring are also crucial determinants of antioxidant activity in phenolic acids. nih.govresearchgate.net Dihydroxy phenolic acids generally exhibit greater antioxidant activity than their monohydroxy counterparts. nih.gov For instance, 2,3-dihydroxybenzoic acid was identified as a particularly strong antioxidant. nih.gov The spatial arrangement of these groups can lead to intramolecular hydrogen bonding, which stabilizes the resulting radical after hydrogen donation and enhances antioxidant capacity. nih.gov

In the context of antimicrobial agents, SAR studies on benzyl (B1604629) α-l-rhamnopyranoside derivatives showed that adding a benzoyl group at the C-4 position of the rhamnopyranose structure increased antimicrobial potential. nih.gov Similarly, for novel β-lactam compounds, the stereochemistry was found to be critical; the trans isomer of 3-benzoyloxy-β-lactam was active against all tested microbial strains, whereas the cis isomer was completely inactive. tandfonline.com For benzothiazole-phenyl analogues, modifications at various sites of the scaffold, including substituting the phenyl ring, were explored to develop more potent compounds. escholarship.org

The development of inhibitors for HIV-1 entry, based on a 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furan scaffold, also provides valuable SAR insights. nih.gov It was determined that a carboxylic acid group on the phenyl ring is essential for anti-HIV-1 activity. nih.gov Increasing the molecular size to better occupy a hydrophobic pocket on the gp41 NHR-trimer led to compounds with significantly improved potency. nih.gov

Table 1: Summary of Structure-Activity Relationship Findings in Related Compounds

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenoxy-isobutyric acids | Introduction of p-chlorobenzoyl group | Enhanced antilipidemic activity | nih.gov |

| Phenoxy-isobutyric acids | Meta or di-substitution of chlorine | Abolished antilipidemic activity | nih.gov |

| Phenolic acids | -CH₂COOH vs. -COOH linker | Higher antioxidant activity | nih.govresearchgate.net |

| Phenolic acids | Dihydroxy vs. monohydroxy substitution | Higher antioxidant activity | nih.gov |

| Benzyl α-l-rhamnopyranosides | Addition of C-4 benzoyl group | Increased antimicrobial potential | nih.gov |

| 3-Benzoyloxy-β-lactams | Trans vs. Cis isomer | Trans isomer active, Cis isomer inactive | tandfonline.com |

| HIV-1 Entry Inhibitors | Presence of carboxylic acid group | Essential for anti-HIV activity | nih.gov |

Investigations of Related Molecules as Potential Bioactive Agents

Analogues of this compound, particularly those containing benzoyl, phenoxy, and carboxylic acid moieties, have been investigated for a range of biological activities.

Anti-Inflammatory Activity: Compounds structurally related to this compound have shown notable anti-inflammatory properties. For example, benzoylmesaconine (B1261751) (BMA), a monoester alkaloid, demonstrates anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways. nih.gov It significantly reduces the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-activated macrophages. nih.gov Another salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to inhibit inflammation in an LPS-induced rat model, hypothetically by binding to and inhibiting cyclooxygenase-2 (COX-2). nih.gov Furthermore, benzoyloxy benzophenone (B1666685) derivatives have been found to exert anti-inflammatory activity by suppressing the expression of intercellular adhesion molecule-1 (ICAM-1), with a derivative having three chloro substituents showing the maximum effect. koreascience.kr

Antioxidant Activity: The antioxidant potential of phenolic acids, which are structurally related, has been extensively studied. Their ability to scavenge free radicals is a key mechanism of their action. nih.govresearchgate.net The antioxidant capacity is influenced by the number and position of hydroxyl and methoxy groups on the benzene ring and the nature of the carboxylic acid side chain. nih.govresearchgate.net Generally, a greater number of hydroxyl groups enhances antioxidant activity. nih.gov For example, studies using DPPH (2,2'-diphenyl-1-picrylhydrazyl) and FRAP (ferric ion reducing antioxidant power) assays have demonstrated that dihydroxy phenolic acids are more potent antioxidants than corresponding monohydroxy acids. nih.gov The electron-donating ability of substituents is a key factor, with groups like -CH₂COOH enhancing antioxidant activity compared to -COOH. researchgate.net In a series of novel phenoxy acetyl carboxamides, compounds bearing piperidine (B6355638) and substituted piperidinone moieties exhibited significant antioxidant activity by scavenging DPPH and nitric oxide radicals. researchgate.net

Antimicrobial Potential: Various analogues have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes. A study on benzyl α-l-rhamnopyranoside derivatives revealed that their antifungal activity was more pronounced than their antibacterial activity. nih.gov The introduction of a benzoyl group was found to be a key modification for enhancing this activity. nih.gov In another study, a series of O-benzyl derivatives showed potent activity against Gram-positive bacteria and fungi. nih.gov The regioselective synthesis of benzoyloxy substituted bisesters and β-lactams also yielded compounds with antimicrobial properties. tandfonline.com Specifically, a benzylselenyl-bisester was identified as a potent antimicrobial agent, and the trans isomer of a 3-benzoyloxy-β-lactam was active against multiple microbial strains, while the cis isomer was not. tandfonline.com

A systematic investigation into the structure-activity relationships of a series of alcoyl- and benzoyl-phenoxy-carboxylic acids has shed light on the structural requirements for antilipidemic activity. nih.gov These studies are relevant due to the structural similarity to clofibrate, a well-known lipid-lowering agent. The research demonstrated that the introduction of a benzoyl moiety, particularly a para-chlorobenzoyl group, into the phenoxy-isobutyric acid backbone significantly boosted the compound's ability to lower lipid levels. nih.gov This finding underscores the critical role of the substituent on the benzoyl ring. The position of the chlorine atom was found to be paramount; while p-chloro substitution was beneficial, moving the chlorine to the meta position or introducing two chlorine atoms led to a loss of antilipidemic activity. nih.gov Among the ester derivatives synthesized in the study, the isopropyl ester was selected for more detailed investigation, indicating that the ester group also modulates the compound's activity profile. nih.gov

Research into 2-[2-(benzoylamino)benzoylamino]benzoic acid and its analogues has identified a class of potent inhibitors of adenovirus replication. nih.govacs.org The initial compound was found to be a powerful and non-toxic anti-adenoviral agent. researchgate.net Subsequent SAR studies revealed several key structural features necessary for activity. nih.govacs.org The ortho, ortho substitution pattern on the aromatic rings and the presence of the carboxylic acid were found to be favorable for this class of inhibitors. nih.govacs.org The direction of the amide bonds was also determined to be obligatory for the anti-adenoviral effect. nih.govacs.org While some variation in the N-terminal benzamide (B126) portion was tolerated, modifications to the middle and C-terminal rings led to the development of highly potent inhibitors, with EC₅₀ values as low as 0.6 μM and minimal cell toxicity. nih.govacs.org One particularly effective analogue, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2), not only showed broad-spectrum activity against adenoviruses but was also effective against herpes simplex virus (HSV) types 1 and 2, including clinical isolates that were resistant to acyclovir. nih.gov

Table 2: Bioactive Potential of Structurally Related Molecules

| Compound Class/Analogue | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Benzoylmesaconine | Anti-inflammatory | Suppresses NF-κB and MAPK signaling pathways. | nih.gov |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Anti-inflammatory | Inhibits inflammation in vivo, likely via COX-2 inhibition. | nih.gov |

| Phenoxy acetyl carboxamides | Antioxidant | Piperidine-bearing compounds showed significant radical scavenging. | researchgate.net |

| Benzyl α-l-rhamnopyranosides | Antimicrobial | More potent against fungi than bacteria; benzoyl group enhances activity. | nih.gov |

| p-Chlorobenzoyl-phenoxy-isobutyric acid | Antilipidemic | Significantly enhanced activity compared to the unsubstituted parent compound. | nih.gov |

| 2-[2-(Benzoylamino)benzoylamino]benzoic acid analogues | Anti-adenoviral | Potent inhibition of adenovirus replication; specific substitution patterns are crucial. | nih.govacs.org |

Metabolite Identification and Metabolic Pathway Elucidation for Structurally Similar Xenobiotics

Xenobiotics, compounds foreign to an organism, undergo a series of metabolic transformations to facilitate their elimination. wikipedia.org This process, primarily occurring in the liver, is generally divided into Phase I and Phase II reactions. mhmedical.com

Phase I Metabolism: This phase involves reactions like oxidation, reduction, and hydrolysis, which introduce or expose polar functional groups. mhmedical.comnih.gov Cytochrome P450 (CYP) enzymes are central to Phase I metabolism, catalyzing a wide range of oxidative reactions. mhmedical.com For a compound like this compound, a likely Phase I reaction would be the hydrolysis of the ester bond by esterase enzymes, yielding benzoic acid and 2-hydroxy-2-methylpropanoic acid. The benzoic acid can then be further metabolized, while the 2-methylpropanoic acid (isobutyric acid) portion enters different metabolic routes. Isobutyric acid itself can be oxidized to α-hydroxyisobutyric acid. wikipedia.org

Phase II Metabolism: In this phase, the modified xenobiotics are conjugated with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione (B108866), to increase their water solubility and facilitate excretion. wikipedia.orgmhmedical.com Benzoic acid, a potential metabolite, is typically conjugated with glycine (B1666218) to form hippuric acid, or with glucuronic acid to form benzoyl glucuronide, both of which are readily excreted in urine. datapdf.com The metabolism of structurally similar xenobiotics often follows the mercapturic acid pathway, which involves conjugation with glutathione (GSH), followed by enzymatic cleavage to form cysteine conjugates, and finally N-acetylation to produce mercapturic acids for excretion. nih.gov

Metabolic Pathways of Core Structures:

2-Methylpropanoic Acid (Isobutyric Acid): As a branched-chain fatty acid, isobutyric acid can be metabolized via pathways common to fatty acids. nih.gov In dairy cattle, for example, its metabolism is rapid. nih.gov It is an isomer of butyric acid, which is a significant energy source for colon cells and is metabolized by mitochondria to generate ATP. wikipedia.org

Benzoic Acid: This is a major stable metabolite of compounds containing a benzoyl group, such as benzoyl peroxide. datapdf.com Its primary metabolic fate is conjugation, as described above.

The study of metabolic pathways can be organized into modules of conserved reaction sequences. nih.gov For example, a well-conserved reaction module involves the chain extension of 2-oxocarboxylic acids, which is a key part of the TCA cycle and other pathways. nih.gov Understanding these modular architectures can help predict the metabolic fate of novel xenobiotic compounds. nih.gov

Interaction of Benzoyloxy Radicals with Biological Macromolecules

The benzoyloxy radical (PhCO₂•) is a reactive intermediate that can be generated from the metabolic activation of compounds containing a benzoyl or benzoyloxy group, such as benzoyl peroxide. datapdf.comnih.gov These radicals can interact with and cause damage to critical biological macromolecules, including DNA.

Studies using cell-free systems with plasmid DNA have shown that benzoyl peroxide can cause dose-dependent DNA strand breaks, a process that is mediated by the formation of benzoyloxy radicals. datapdf.comnih.gov This damage is significantly enhanced in the presence of copper ions, which catalyze the decomposition of benzoyl peroxide into benzoyloxy radicals. nih.gov The benzoyloxy radical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission. nih.gov

Electron paramagnetic resonance (EPR) spectroscopy and spin trapping studies have confirmed that the primary radical species responsible for this damage is the benzoyloxy radical, rather than the phenyl radical (which can be formed from the fragmentation of the benzoyloxy radical) or hydroxyl radicals. nih.govnih.gov The damage to DNA can be mitigated by the presence of spin trapping agents or compounds that are facile hydrogen donors, which compete with DNA for the radicals. datapdf.comnih.gov

In addition to causing strand breaks, benzoyloxy radicals can react with the nitrogenous bases of DNA. nih.gov Evidence suggests that these radicals can add to the C5-C6 double bond of pyrimidine (B1678525) bases (thymine and cytosine), forming base adducts. nih.gov This formation of altered bases, along with strand breaks, represents a significant form of genetic damage that can be induced by compounds that generate benzoyloxy radicals. nih.gov These interactions with DNA are believed to be a key mechanism behind the biological effects, including the tumor-promoting activity, of compounds like benzoyl peroxide. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Elucidating Chemical Behavior

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-(Benzoyloxy)-2-methylpropanoic acid are crucial to understanding its interactions and reactivity. Conformational analysis aims to identify the molecule's stable low-energy structures, or conformers.

Methodology: This process typically begins with a systematic or stochastic search of the molecule's potential energy surface. By rotating the single bonds—specifically the C-O and C-C bonds of the ester and carboxylic acid groups—a variety of spatial arrangements can be generated. Each of these conformers is then subjected to energy minimization using molecular mechanics force fields, such as MMFF94 or UFF, to identify the most stable geometries.

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of this compound, molecular dynamics simulations are employed. These simulations solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. MD simulations can predict how the molecule behaves in different environments, such as in a vacuum or in a solvent, and can identify the most populated conformational states at a given temperature.

For a molecule like this compound, key areas of investigation would include the relative orientation of the benzoyl and propanoic acid moieties and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ester carbonyl oxygen.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure and reactivity of this compound.

Methodology: DFT methods, such as B3LYP, are used in conjunction with a basis set (e.g., 6-31G* or larger) to solve the Schrödinger equation for the molecule. This yields the optimized molecular geometry and a wealth of information about the electronic properties.

Key Electronic Properties and Reactivity Descriptors:

Electron Distribution and Molecular Orbitals: The distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the electrostatic potential on the molecule's surface. For this compound, this would likely show negative potential (red) around the carbonyl oxygens and the carboxylic acid oxygen, indicating regions that are attractive to electrophiles. Positive potential (blue) would be expected around the acidic proton of the carboxylic acid.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charge on each atom. This data provides a quantitative measure of the polarity of different bonds within the molecule.

The following table illustrates the type of data that would be generated from DFT calculations for this compound. Note: The values presented here are hypothetical and serve as an example of the output of such calculations.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the computational model and for the interpretation of experimental data.

Methodology: Using the optimized geometry obtained from DFT calculations, the vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental data. Key vibrational modes for this compound would include the C=O stretching of the ester and carboxylic acid, the O-H stretch of the carboxylic acid, and the C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted NMR spectra can help in the assignment of peaks in experimentally obtained spectra.

The table below presents a hypothetical prediction of the key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3400 (broad) |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Ester | C=O Stretch | ~1730 |

| Benzoyl Group | C-H Aromatic Stretch | ~3050-3100 |

| Methyl Groups | C-H Aliphatic Stretch | ~2850-2960 |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Chiral Control

The structure of 2-(Benzoyloxy)-2-methylpropanoic acid features a quaternary α-carbon, which is achiral. However, if one of the methyl groups were replaced by a different substituent, this position would become a stereocenter. The ability to control the chirality of such analogues is crucial, as stereoisomers of a bioactive compound can exhibit profoundly different pharmacological and toxicological profiles. Future research will necessitate the development of novel stereoselective synthetic methods to access enantiomerically pure analogues.

Current synthetic strategies for creating chiral α-hydroxy acids, which are related precursors, often involve the resolution of racemates or the use of chiral auxiliaries. For instance, the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid has been approached via diazotization of 2-methyl-L-phenylalanine hydrochloride, leveraging a naturally chiral starting material to control the stereochemistry. google.com Another patented method describes the enzymatic esterification of a prochiral diol to create a chiral intermediate for the synthesis of the antifungal agent Posaconazole, demonstrating the power of biocatalysis in achieving high enantioselectivity. google.com

Future strategies for analogues of this compound could focus on:

Asymmetric Catalysis: Employing chiral metal catalysts or organocatalysts to facilitate the enantioselective construction of the quaternary stereocenter.

Biocatalysis: Utilizing enzymes, such as lipases or esterases, for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates, a technique noted for its high selectivity and environmentally benign conditions. google.com

Chiral Pool Synthesis: Starting from readily available chiral molecules to build the desired scaffold, ensuring the final product has the correct absolute stereochemistry. google.com

Advanced Materials Science Applications of Polymer Derivatives

The structural features of this compound make it an intriguing candidate for the development of novel polymers. The carboxylic acid group can be converted into a variety of polymerizable functional groups, such as acrylates or methacrylates. The benzoyloxy moiety, a bulky aromatic group, can impart specific properties like thermal stability, refractive index modification, and altered mechanical strength to a polymer backbone.

Polymers based on related structures, such as 2-propenoic acid, 2-methyl- (methacrylic acid), are widely used in various applications. For example, copolymers incorporating methacrylic acid and other monomers like ethenylbenzene and 2-ethylhexyl 2-propenoate have been developed for use as inert ingredients in pesticide formulations, where the polymer's physical properties are critical. federalregister.gov These polymers are considered low-risk due to their high molecular weight, which limits absorption in the body. federalregister.gov

Emerging research could explore using derivatives of this compound as:

Specialty Monomers: To create copolymers with tailored properties, such as high refractive index polymers for optical applications or polymers with enhanced thermal stability.

Functional Initiators or Control Agents: In controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP), where the molecule could initiate polymerization and become an integral part of the final polymer structure.

Biodegradable Polymers: The ester linkage offers a potential site for hydrolytic or enzymatic degradation, which could be exploited in the design of materials for biomedical applications or environmentally friendly plastics.

Rational Design of Bioactive Compounds Based on SAR Insights

The scaffold of this compound can serve as a starting point for designing new bioactive molecules. By systematically modifying the phenyl ring of the benzoyl group and the propanoic acid backbone, libraries of new compounds can be generated and screened for various biological activities. Structure-activity relationship (SAR) studies on related benzoic and propanoic acid derivatives provide a valuable roadmap for this rational design process.

For example, studies on propionic acid derivatives have shown that the introduction of specific scaffolds can lead to potent inhibitors of protein-protein interactions, such as the Keap1-Nrf2 interaction targeted for treating acute kidney injury. nih.gov In one study, a derivative with a 5-tetrahydroisoquinoline scaffold exhibited an IC50 of 16.0 nM. nih.gov Similarly, SAR studies of 2-phenoxybenzamides revealed that substitutions on the aromatic rings significantly influence antiplasmodial activity against P. falciparum. mdpi.com Moving a substituent from the meta to the para position on a phenyl ring increased the selectivity index from 37.58 to 461.0. mdpi.com

Future research could rationally design analogues of this compound by:

Modifying the Benzoyl Group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring to modulate electronic properties and hydrophobic interactions, which can drastically affect target binding.

Altering the Propanoic Acid Moiety: Replacing the carboxylic acid with bioisosteres like tetrazoles or hydroxamic acids to improve metabolic stability, cell permeability, or target affinity.

Varying the Ester Linkage: Replacing the oxygen atom of the ester with nitrogen (to form an amide) or sulfur (to form a thioester) could change the chemical stability and hydrogen bonding capabilities of the molecule.

The following table summarizes SAR insights from related benzophenanthridine alkaloids, illustrating how structural modifications impact antimicrobial activity.

| Compound | Substituents (Position) | Activity Insight |

| Chelerythrine | Two methoxyl groups (C-7, C-8) | More active than nitidine, indicating the position of methoxyl groups is crucial for antimicrobial activity. plos.org |

| Nitidine | Two methoxyl groups (C-8, C-9) | Less active than chelerythrine. plos.org |

| Avicine | Methylenedioxy group (C-8, C-9) | More active than nitidine, suggesting the methylenedioxy group enhances activity compared to two methoxyls. plos.org |

| Dihydrochelerythrine | Hydrogenated form of chelerythrine | Less active than the quaternary alkaloid form, showing that the aromatic, planar structure is important for activity. plos.org |

These principles can guide the design of new bioactive compounds based on the this compound scaffold.